molecular formula C12H17Cl2NO B2671921 4-[(3-Chlorophenyl)methyl]oxan-4-amine hydrochloride CAS No. 1439902-48-3

4-[(3-Chlorophenyl)methyl]oxan-4-amine hydrochloride

Cat. No. B2671921
M. Wt: 262.17
InChI Key: KSAGXOOSKXPFCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(3-Chlorophenyl)methyl]oxan-4-amine hydrochloride” is a chemical compound with the CAS RN® 1439902-48-3 . It is also known as “3-[(4-chlorophenyl)methyl]oxan-3-amine hydrochloride” with the CAS Number: 1803607-73-9 . The compound is used for research purposes and is often referred to as a building block .


Molecular Structure Analysis

The molecular formula of “4-[(3-Chlorophenyl)methyl]oxan-4-amine hydrochloride” is C12H16ClNO・HCl . The molecular weight is 262.18 . The InChI code is 1S/C12H16ClNO.ClH/c13-11-4-2-10 (3-5-11)8-12 (14)6-1-7-15-9-12;/h2-5H,1,6-9,14H2;1H .

Scientific Research Applications

Polymer Development for Screening

Research by Bernier et al. (2002) highlights the synthesis of postfunctionalizable chromic polythiophenes, demonstrating the potential for creating a versatile library of polythiophene derivatives through reactions with amine-bearing molecules. This innovation paves the way for developing inexpensive, versatile tools for high-throughput screening, particularly in drug discovery, owing to the polymers' colorimetric responses to various analytes (Bernier et al., 2002).

Anticancer Compound Synthesis

A study by Kattimani et al. (2013) introduces a series of novel compounds with demonstrated in vitro anticancerous activity against multiple human tumor cell lines, suggesting a promising avenue for developing new anticancer agents. This research underscores the potential of structurally similar compounds to "4-[(3-Chlorophenyl)methyl]oxan-4-amine hydrochloride" in contributing to cancer treatment (Kattimani et al., 2013).

Corrosion Inhibition

The work of Boughoues et al. (2020) focuses on the synthesis of four amine derivative compounds, including "4-[(3-Chlorophenyl)methyl]oxan-4-amine hydrochloride," for their application in corrosion inhibition on mild steel surfaces. This research contributes to understanding the molecular mechanisms of corrosion inhibition and opens up new possibilities for protecting industrial materials (Boughoues et al., 2020).

Interaction with Monoamine Oxidase B (MAO-B)

Research by Ding and Silverman (1993) delves into the transformation of heterocyclic reversible monoamine oxidase-B (MAO-B) inactivators into irreversible inactivators, demonstrating the critical role of N-methylation. This study provides insights into the enzyme inactivation mechanisms and the potential therapeutic applications of similar compounds in treating disorders related to MAO-B activity (Ding & Silverman, 1993).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-[(3-chlorophenyl)methyl]oxan-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c13-11-3-1-2-10(8-11)9-12(14)4-6-15-7-5-12;/h1-3,8H,4-7,9,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAGXOOSKXPFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC(=CC=C2)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Chlorophenyl)methyl]oxan-4-amine hydrochloride

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